Cas no 1237171-05-9 (3-(Azetidin-3-yl)pyridazine)

3-(Azetidin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine ring linked to an azetidine moiety, making it a valuable scaffold in medicinal chemistry and drug discovery. Its rigid, compact structure and nitrogen-rich framework enhance binding affinity and selectivity, particularly in targeting central nervous system (CNS) receptors and enzymes. The compound serves as a versatile intermediate for synthesizing bioactive molecules, including kinase inhibitors and neurotransmitter modulators. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties. The azetidine ring’s strain and basicity further enable diverse functionalization, facilitating the development of novel therapeutics with optimized potency and metabolic stability. This compound is particularly useful in exploratory research for neurological and oncological applications.
3-(Azetidin-3-yl)pyridazine structure
3-(Azetidin-3-yl)pyridazine structure
Product name:3-(Azetidin-3-yl)pyridazine
CAS No:1237171-05-9
MF:C7H9N3
Molecular Weight:135.166460752487
MDL:MFCD20528842
CID:2134551
PubChem ID:59418298

3-(Azetidin-3-yl)pyridazine 化学的及び物理的性質

名前と識別子

    • 3-(azetidin-3-yl)pyridazine
    • 3-(Azetidin-3-yl)pyridazine
    • MDL: MFCD20528842
    • インチ: 1S/C7H9N3/c1-2-7(10-9-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2
    • InChIKey: YOMAPICHBJCGTP-UHFFFAOYSA-N
    • SMILES: N1CC(C2=CC=CN=N2)C1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 111
  • トポロジー分子極性表面積: 37.8

3-(Azetidin-3-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2524412-0.5g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
0.5g
$1043.0 2024-06-19
Enamine
EN300-2524412-10.0g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
10.0g
$4667.0 2024-06-19
Enamine
EN300-2524412-0.05g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
0.05g
$912.0 2024-06-19
Enamine
EN300-2524412-0.1g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
0.1g
$956.0 2024-06-19
Enamine
EN300-2524412-2.5g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
2.5g
$2127.0 2024-06-19
Enamine
EN300-2524412-0.25g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
0.25g
$999.0 2024-06-19
Enamine
EN300-2524412-10g
3-(azetidin-3-yl)pyridazine
1237171-05-9
10g
$4667.0 2023-09-14
Enamine
EN300-2524412-5.0g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
5.0g
$3147.0 2024-06-19
Enamine
EN300-2524412-5g
3-(azetidin-3-yl)pyridazine
1237171-05-9
5g
$3147.0 2023-09-14
Enamine
EN300-2524412-1.0g
3-(azetidin-3-yl)pyridazine
1237171-05-9 95%
1.0g
$1086.0 2024-06-19

3-(Azetidin-3-yl)pyridazine 関連文献

3-(Azetidin-3-yl)pyridazineに関する追加情報

Comprehensive Overview of 3-(Azetidin-3-yl)pyridazine (CAS No. 1237171-05-9): Structure, Applications, and Research Insights

The compound 3-(Azetidin-3-yl)pyridazine (CAS No. 1237171-05-9) is a heterocyclic organic molecule featuring a pyridazine ring fused with an azetidine moiety. This unique structural combination has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a versatile building block for drug discovery. The azetidine group, a four-membered nitrogen-containing ring, contributes to conformational rigidity, while the pyridazine ring offers electron-rich sites for further functionalization. Researchers are particularly interested in its role as a pharmacophore in designing kinase inhibitors and GPCR-targeted therapies.

Recent studies highlight the growing demand for small-molecule modulators in treating neurodegenerative diseases and metabolic disorders, where 3-(Azetidin-3-yl)pyridazine derivatives show promise. Its molecular weight (178.21 g/mol) and logP values align with Lipinski’s rule, making it a candidate for oral bioavailability optimization. The compound’s H-bond acceptor/donor profile further enhances its suitability for fragment-based drug design (FBDD), a trending approach in AI-driven drug discovery platforms.

In synthetic chemistry, CAS No. 1237171-05-9 serves as a key intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations. Its N-alkylation reactivity enables diversification into libraries for high-throughput screening (HTS). Notably, the azetidine-pyridazine scaffold has been explored in covalent inhibitor development, addressing challenges like drug resistance in oncology targets—a hot topic in 2024’s precision medicine landscape.

From an industrial perspective, manufacturers emphasize scalable routes to produce 3-(Azetidin-3-yl)pyridazine with high enantiomeric purity, driven by stringent regulatory requirements. Analytical techniques like HPLC-MS and NMR are critical for quality control, ensuring batch consistency for preclinical studies. Environmental considerations also prompt innovations in green chemistry protocols, reducing waste in its synthesis—a priority aligned with ESG (Environmental, Social, Governance) trends.

Emerging applications include its use in proteolysis-targeting chimeras (PROTACs), where the compound’s bifunctional linker properties facilitate targeted protein degradation. This aligns with the surge in degraser-related patent filings and PubMed citations. Additionally, computational studies leveraging molecular docking tools predict its binding affinities for COVID-19 main protease and Alzheimer’s beta-secretase, though experimental validation remains ongoing.

For researchers sourcing CAS No. 1237171-05-9, suppliers often provide custom derivatization services or isotope-labeled versions (e.g., 13C/15N) for metabolic tracing. Storage recommendations typically advise inert atmospheres (argon or nitrogen) to prevent degradation, reflecting its sensitivity to oxidative stress. Pricing trends correlate with demand spikes in biotech funding cycles, emphasizing cost-efficient synthetic routes.

In summary, 3-(Azetidin-3-yl)pyridazine exemplifies the intersection of medicinal chemistry and material science, with its adaptability across therapeutic areas and synthetic methodologies. As AI-augmented research accelerates hit identification, this compound’s role in next-generation therapeutics is poised to expand, warranting continued investment in its characterization and application pipelines.

おすすめ記事

推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD